amine CAS No. 956757-25-8](/img/structure/B3039079.png)
[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl](methyl)amine
Übersicht
Beschreibung
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole . Molecular Structure Analysis
The molecular structure of(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be represented by the formula C11H12N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
Pyrazole derivatives, including(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine, are known for their diverse chemical reactions. They are precursors to a variety of ligands that are widely studied in coordination chemistry . They have found use as a blocking agent for isocyanates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New derivatives of 3,5-dimethyl-1H-pyrazole have been synthesized and characterized, demonstrating their potential in medicinal chemistry. These compounds exhibit significant antibacterial activity against various bacterial species (Al-Smaisim, 2012).
- Synthesis techniques have been developed for creating s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds have been analyzed using X-ray crystallography, revealing insights into their molecular structures (Shawish et al., 2021).
Biological Activity
- Studies have shown that bipyrazolic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, are efficient inhibitors of corrosion, which has applications in material science. These inhibitors are also found to adhere to the iron surface, following the Langmuir adsorption isotherm model (Chetouani et al., 2005).
- Compounds synthesized from 3,5-dimethyl-1H-pyrazole have demonstrated cytotoxic properties against various tumor cell lines. This highlights their potential use in the development of anticancer drugs (Kodadi et al., 2007).
Corrosion Inhibition
- Detailed density functional theory (DFT) studies on bipyrazolic-type organic compounds have been performed. These studies are aimed at understanding the inhibition efficiencies and reactive sites of these compounds as corrosion inhibitors, indicating a significant potential in industrial applications (Wang et al., 2006).
Material Science Applications
- Novel synthesis methods have been developed for creating 3- and 5-formyl-4-phenyl-1H-pyrazoles. These methodologies facilitate access to asymmetric imine ligands and mixed-metal polynuclear complexes, indicating potential applications in materials chemistry (Olguín & Brooker, 2011).
Dyeing Properties and Applications
- Research on 5-pyrazolones has led to the synthesis of new heterocycles with dyeing properties. These compounds have been tested for their UV–vis measurements, dyeing performance, and fastness tests, demonstrating potential applications in textile industries (Bagdatli & Ocal, 2012).
Wirkmechanismus
Target of Action
The primary targets of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . In vivo, it elicits strong inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-13(9-14-3)11(2)16(15-10)12-7-5-4-6-8-12/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJIVJBHSXIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B3038997.png)
![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)
![10-Bromo-3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3039000.png)
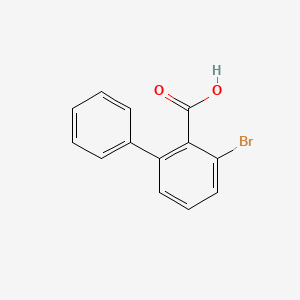
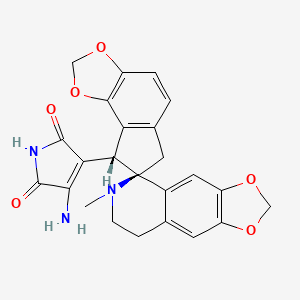
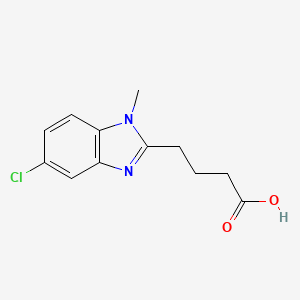
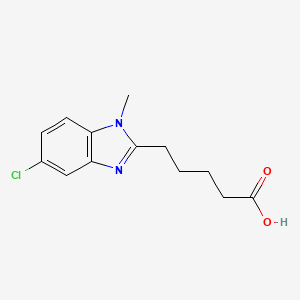
![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)

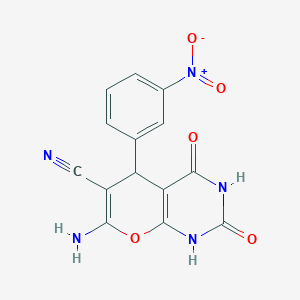
![6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine](/img/structure/B3039013.png)
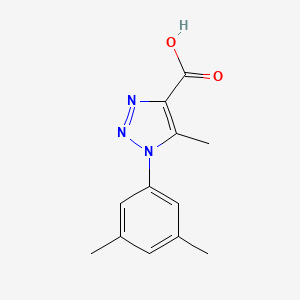

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)